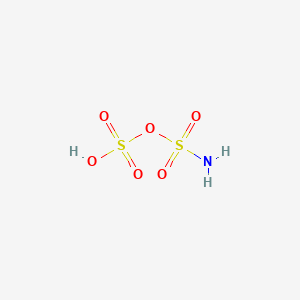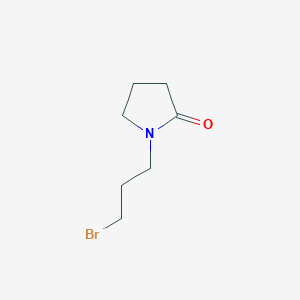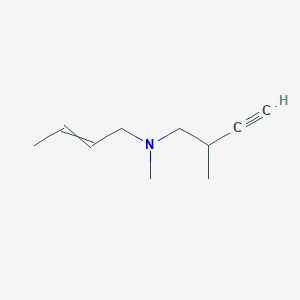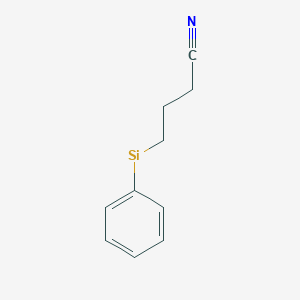
Amidodisulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white, odorless, crystalline, and nonhygroscopic solid that is strongly dissociated in water . This compound is widely used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amidodisulfuric acid is typically synthesized by reacting urea with a mixture of sulfur trioxide and sulfuric acid (or oleum). The conversion is conducted in two stages:
- Sulfamation:
OC(NH2)2+SO3→OC(NH2)(NHSO3H)
- Hydrolysis:
OC(NH2)(NHSO3H)+H2SO4→CO2+2H3NSO3
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out at controlled temperatures to ensure maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Amidodisulfuric acid undergoes various chemical reactions, including:
- Oxidation: In the presence of chlorine, bromine, and chlorates, this compound can be oxidized to produce sulfuric acid.
2NH2SO3H+KClO3→2H2SO4+N2+KCl+H2O
- Hydrolysis: Aqueous solutions of this compound hydrolyze to form ammonium hydrogen sulfate.
NH2SO3H+H2O→NH4HSO4
Common Reagents and Conditions:
- Oxidizing Agents: Chlorine, bromine, and chlorates.
- Hydrolysis Conditions: Aqueous solutions at ambient temperature.
Major Products:
- Oxidation: Sulfuric acid, nitrogen, potassium chloride, and water.
- Hydrolysis: Ammonium hydrogen sulfate .
Wissenschaftliche Forschungsanwendungen
Amidodisulfuric acid has a wide range of applications in scientific research, including:
- Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
- Biology: Employed in the preparation of certain biological samples for analysis.
- Medicine: Utilized in the synthesis of pharmaceuticals and as a cleaning agent for medical equipment.
- Industry: Applied in the production of herbicides, fire retardants, paper and textile softeners, and metal cleaning agents .
Wirkmechanismus
The mechanism of action of amidodisulfuric acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can effectively break down complex molecules and facilitate the formation of simpler compounds. The molecular targets and pathways involved include the hydrolysis of amide bonds and the oxidation of sulfamic groups .
Vergleich Mit ähnlichen Verbindungen
Amidodisulfuric acid is similar to other sulfamic acids, such as:
- Sulfamic Acid (H₃NSO₃): Both compounds share similar chemical properties and applications, but this compound has a higher reactivity due to its additional amide group.
- Sulfuric Acid (H₂SO₄): While both are strong acids, sulfuric acid is more commonly used in industrial applications due to its higher availability and lower cost.
- Sulfamide (H₄N₂SO₂): This compound is less reactive compared to this compound and is primarily used in the synthesis of pharmaceuticals .
This compound stands out due to its unique combination of strong acidity and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
156065-13-3 |
|---|---|
Molekularformel |
H3NO6S2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
sulfamoyl hydrogen sulfate |
InChI |
InChI=1S/H3NO6S2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
QFARLUFBHFUZOK-UHFFFAOYSA-N |
Kanonische SMILES |
NS(=O)(=O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)

![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)



